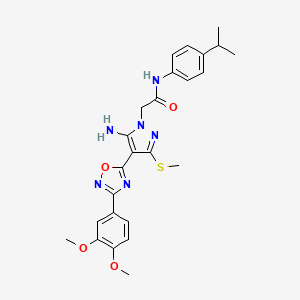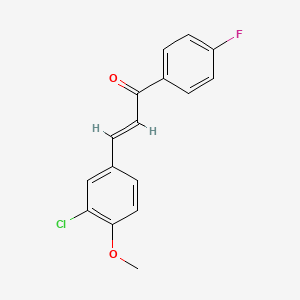
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, or CMFPE for short, is an organic compound that has been studied for its potential applications in scientific research. It is a relatively new compound, first synthesized in 2017, and has already been used in numerous experiments.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been synthesized and its structure confirmed through IR and X-ray diffraction studies. The compound's vibrational wavenumbers were calculated using HF and DFT methods. Its molecular stability, arising from hyper-conjugative interaction and charge delocalization, was analyzed using NBO analysis. The compound's first hyperpolarizability is notable, suggesting potential in nonlinear optical (NLO) applications (Najiya et al., 2014).
Applications in Organic Solar Cell Materials
(E)-1-ferrocenyl-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, a related compound, has been designed and synthesized for use in dye-sensitized solar cells (DSSCs). The addition of a methoxy group enhances intramolecular charge transfer, improving the planarity of the compound's backbone, which is crucial for efficient electronic communication and, consequently, better performance in DSSCs (Anizaim et al., 2020).
Nonlinear Optical Properties
Chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, have been studied for their linear and nonlinear optical properties. These properties make them suitable for use in various semiconductor devices. The compounds were found to be better electron transport materials, indicating their potential as n-type materials in organic semiconductors (Shkir et al., 2019).
Crystal Structure and Intermolecular Interactions
The molecular structures of a series of substituted chalcones have been studied, revealing weak C-H...O and C-H...π intermolecular contacts. These studies contribute to understanding the crystal packing and interaction motifs, which are important for the material's properties and applications (Chopra et al., 2007).
Optical Limiting and Density Functional Theory Studies
Two new chalcones were synthesized and their optical nonlinearity studied for potential applications in optical limiting. The third-order nonlinearity of these chalcones is dominated by nonlinear refraction, which leads to strong optical limiting of laser, making them promising materials for optical limiting applications (Shetty et al., 2017).
Antioxidant Activity
Methoxy- and hydroxyl-substituted 2'-aminochalcones were synthesized and tested for their antioxidant activity. The study of their biological properties, including free radical scavenging ability, contributes to understanding their potential as antioxidants (Sulpizio et al., 2016).
properties
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO2/c1-20-16-9-3-11(10-14(16)17)2-8-15(19)12-4-6-13(18)7-5-12/h2-10H,1H3/b8-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSTPKKDWJBHV-KRXBUXKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

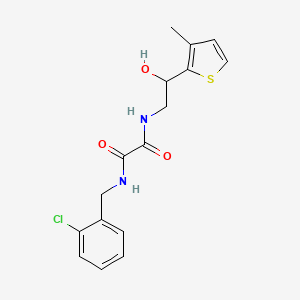
![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)
![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)

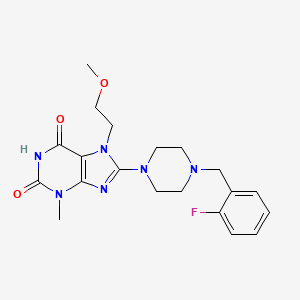
![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)
![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)
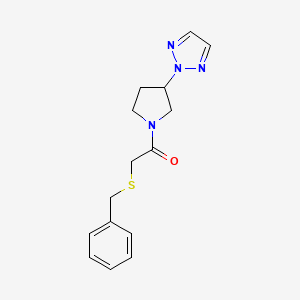
![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)
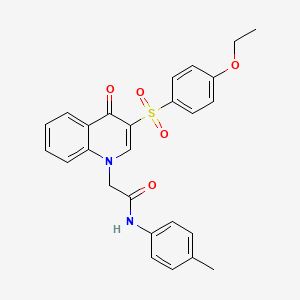
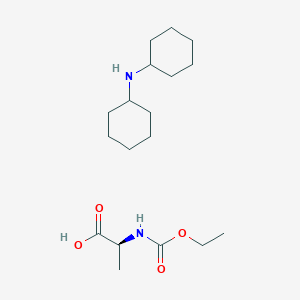
![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2414929.png)
